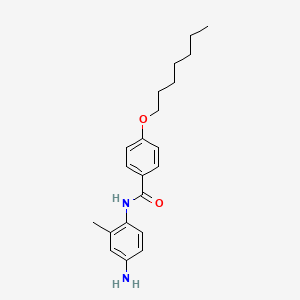
N-(4-Amino-2-methylphenyl)-4-(heptyloxy)benzamide
Descripción general
Descripción
N-(4-Amino-2-methylphenyl)-4-(heptyloxy)benzamide (NAMHB) is a synthetic compound that has a variety of uses in scientific research. It is a member of the benzamide family, and is known for its wide range of applications in the fields of biochemistry and physiology. NAMHB has become increasingly popular in recent years due to its ability to interact with a variety of proteins, enzymes, and other molecules. We will also discuss some of the potential future directions of NAMHB research.
Aplicaciones Científicas De Investigación
Antitumor Activity
N-(4-Amino-2-methylphenyl)-4-(heptyloxy)benzamide is actively researched for its potential in cancer treatment. For instance, a related compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), has been identified as a histone deacetylase (HDAC) inhibitor, showing significant antitumor activity in vitro and in vivo, and has entered clinical trials (Zhou et al., 2008).
Antioxidant Properties
Amino-substituted benzamide derivatives, including compounds similar to N-(4-Amino-2-methylphenyl)-4-(heptyloxy)benzamide, have demonstrated powerful antioxidant capabilities, potentially useful in scavenging free radicals. This was shown through the study of electrochemical oxidation mechanisms (Jovanović et al., 2020).
Anticonvulsant Activity
Research into benzamide derivatives has revealed their potential as anticonvulsants. For example, 4-Amino-N-(2,6-dimethylphenyl)benzamide and its derivatives have shown promising results in several anticonvulsant models, suggesting potential applications in the treatment of seizure disorders (Lambert et al., 1995).
Insecticide Potential
Certain substituted benzamides have been identified as effective inhibitors of mosquito development, suggesting a potential use in controlling mosquito-borne diseases (Schaefer et al., 1978).
Applications in Chemotherapy
4-Amino-N-(2'-aminophenyl)benzamide, a compound related to N-(4-Amino-2-methylphenyl)-4-(heptyloxy)benzamide, has been found to have a differential therapeutic efficacy in slowly and rapidly proliferating rat tumors, suggesting a potential application in targeted chemotherapy (Berger et al., 1985).
Propiedades
IUPAC Name |
N-(4-amino-2-methylphenyl)-4-heptoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-3-4-5-6-7-14-25-19-11-8-17(9-12-19)21(24)23-20-13-10-18(22)15-16(20)2/h8-13,15H,3-7,14,22H2,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKLNIGSVSKJFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1391173.png)
![(1R,2R)-2-[cyclohexyl(methyl)amino]cyclohexan-1-ol](/img/structure/B1391174.png)


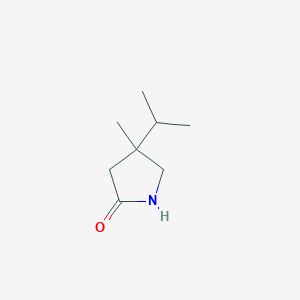
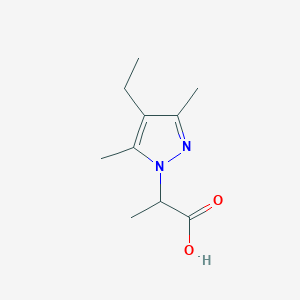
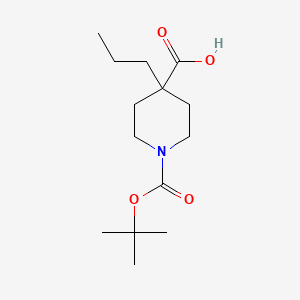
![1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1391181.png)


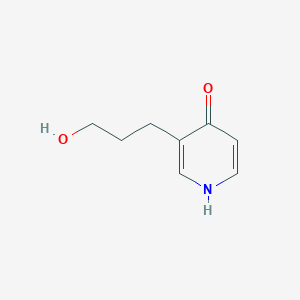
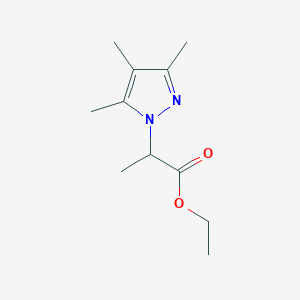
![7-(4-Chlorophenyl)-1-ethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1391194.png)